8-Hydroxy-2-desoxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

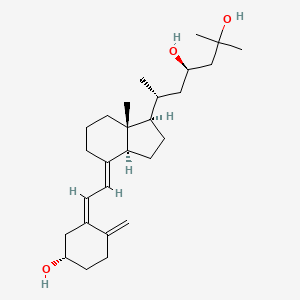

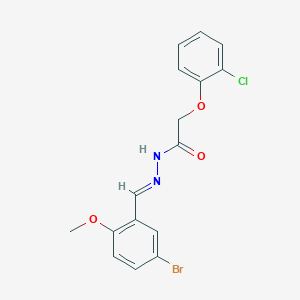

8-Hydroxy-2-desoxyguanosine is a modified nucleoside that results from the oxidative damage of DNA. It is widely recognized as a biomarker for oxidative stress and DNA damage, particularly in conditions associated with elevated oxidative stress such as cancer, atherosclerosis, hypertension, and diabetes . This compound is an oxidized derivative of guanosine and can be detected in both nuclear and mitochondrial DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-desoxyguanosine typically involves the hydroxylation of 2-desoxyguanosine. This can be achieved through various oxidative processes, often utilizing reactive oxygen species (ROS) or specific oxidizing agents. One common method involves the use of Fenton’s reagent, which generates hydroxyl radicals that react with 2-desoxyguanosine to form this compound .

Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for purification and quantification. Solid-phase extraction techniques are also used to isolate the compound from biological samples, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-desoxyguanosine primarily undergoes oxidation reactions due to its susceptibility to reactive oxygen species. It can also participate in reduction and substitution reactions under specific conditions .

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound back to its parent compound.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to various derivatives.

Major Products: The major product of the oxidation of 2-desoxyguanosine is this compound. Further oxidation can lead to the formation of other oxidized guanine derivatives .

Scientific Research Applications

8-Hydroxy-2-desoxyguanosine is extensively used in scientific research as a biomarker for oxidative DNA damage. Its applications span various fields:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-desoxyguanosine involves its formation through the hydroxylation of guanine residues in DNA by reactive oxygen species. This modification can lead to G→T transversions, which are among the most frequent somatic mutations found in human cancers . The compound serves as a critical biomarker for assessing the extent of oxidative DNA damage and the efficacy of antioxidant therapies .

Comparison with Similar Compounds

8-Oxo-7,8-dihydro-2-desoxyguanosine: Another oxidized derivative of guanosine, often used interchangeably with 8-Hydroxy-2-desoxyguanosine as a biomarker for oxidative stress.

2,6-Diamino-4-hydroxy-5-formamidopyrimidine: A product of guanine oxidation, less commonly used but still relevant in oxidative stress studies.

Uniqueness: this compound is unique due to its high sensitivity and specificity as a biomarker for oxidative DNA damage. Its ability to induce G→T transversions makes it particularly significant in the study of mutagenesis and carcinogenesis .

Properties

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJQHYUCKICQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)